![molecular formula C12H7NO2S B1298606 Thieno[2,3-b]quinoline-2-carboxylic acid CAS No. 52026-70-7](/img/structure/B1298606.png)

Thieno[2,3-b]quinoline-2-carboxylic acid

Vue d'ensemble

Description

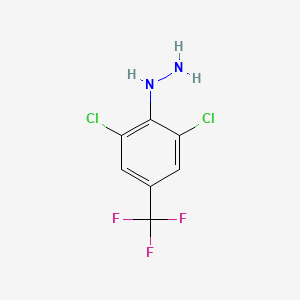

Thieno[2,3-b]quinoline-2-carboxylic acids are a class of compounds that have garnered interest due to their biological activities. These compounds have been synthesized through various methods and have been characterized by different analytical techniques to confirm their structures. The interest in these compounds is partly due to their antibacterial properties, which have been evaluated in some studies .

Synthesis Analysis

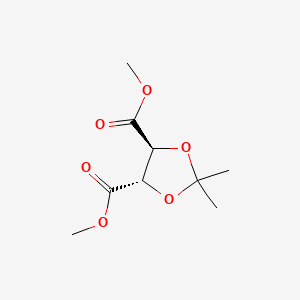

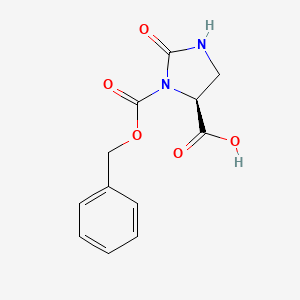

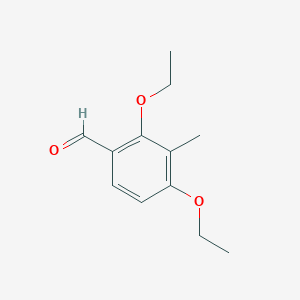

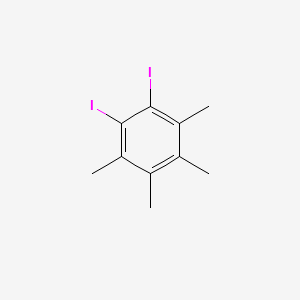

The synthesis of thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives has been achieved through different synthetic routes. One method involves the condensation of 2-chloro-3-formyl quinolines with thioglycolic acid or alkyl esters under microwave irradiation, using anhydrous potassium carbonate . Another approach includes the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid, which yields a mixture of uncyclized and cyclized products. Further cyclization to produce thieno[2,3-b]quinoline derivatives is achieved by refluxing with dimethylformamide (DMF) . Additionally, novel thieno[2,3-b]quinoline-2-carboxylic acid derivatives have been prepared using ultrasonication, which is a less conventional but effective method .

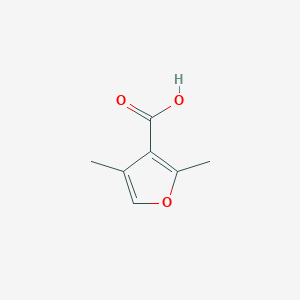

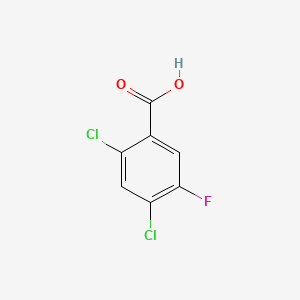

Molecular Structure Analysis

The molecular structures of the synthesized thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives have been supported by various analytical techniques. These include elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectral studies . The assignments of ^1H NMR spectra of thieno[c]isoquinolines and thieno[c]quinolines have been reported, which are based on high-resolution 300 MHz ^1H NMR spectra, two-dimensional ^1H-^13C chemical shift correlation spectra, and one-dimensional INADEQUATE ^13C NMR spectroscopy .

Chemical Reactions Analysis

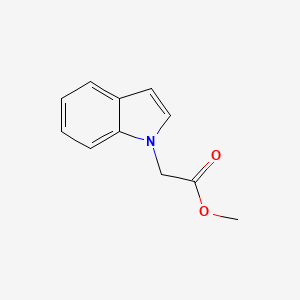

The chemical reactivity of thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives has been explored in various studies. For instance, the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid can lead to both uncyclized and cyclized products, and further chemical manipulations can yield different derivatives . Additionally, the reactivity of quinoxaline-2,3-dicarboxylic anhydride with heterocyclic amines has been investigated, leading to the synthesis of novel compounds with potential antimicrobial properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives have been evaluated in terms of their biological activities. Some compounds have shown good antioxidant activity, as determined by the DPPH radical scavenging method, and anti-inflammatory activity, as assessed by the HRBC membrane stabilization method . In silico physicochemical properties have also been calculated to assess the oral drug bioavailability and drug likeness of the synthesized compounds .

Applications De Recherche Scientifique

Synthesis and Applications

Microwave-Induced Synthesis for Antibacterial Activity : Thieno[2,3-b]quinoline-2-carboxylic acids and alkyl esters have been synthesized using microwave irradiation. These compounds were characterized and evaluated for their antibacterial activity (Raghavendra, Naik, & Sherigara, 2006).

Efficient Microwave-Assisted Synthesis : A novel method for synthesizing substituted thieno[2,3-b]quinolines was developed, involving a one-pot reaction under microwave irradiation in solvent-free conditions. The resulting derivatives include thieno[2,3-b]quinolin-2-ylethanone, thieno[2,3-b]quinoline-2-carboxamide, and others (Nandeshwarappa et al., 2005).

Antioxidant and Anti-Inflammatory Evaluation : Thieno[2,3-b]quinoline-2-carboxylic acid derivatives, including β-diketone, pyrazole, and flavone, were synthesized and assessed for antioxidant and anti-inflammatory activities. Some compounds showed significant activity in these regards (Mahajan et al., 2017).

Chemistry of Substituted Quinolines : The synthesis process of thieno[2,3-b]quinoline-2-carboxylic acids involved the reaction of 3-formyl-2-chloroquinolines with thioglycolic acid, yielding cyclized and uncyclized compounds. Further refinement in synthesis techniques was explored (Kiran et al., 2007).

Orientations Futures

Propriétés

IUPAC Name |

thieno[2,3-b]quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c14-12(15)10-6-8-5-7-3-1-2-4-9(7)13-11(8)16-10/h1-6H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEPCRFINOFJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359608 | |

| Record name | Thieno[2,3-b]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[2,3-b]quinoline-2-carboxylic acid | |

CAS RN |

52026-70-7 | |

| Record name | Thieno[2,3-b]quinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

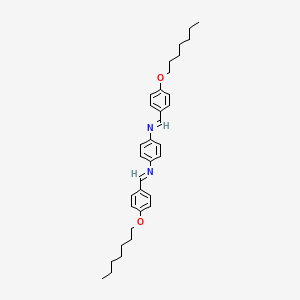

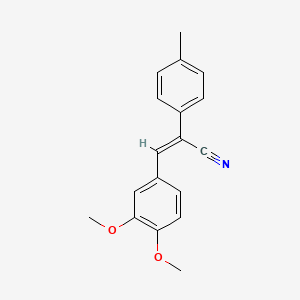

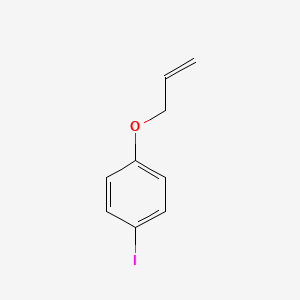

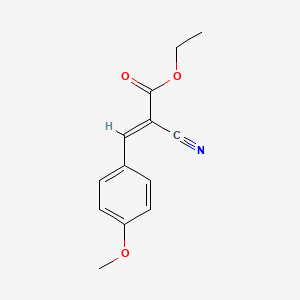

Feasible Synthetic Routes

Citations

Thieno [2,3-b] quinoline derivative

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-2-Nitroethenyl]phenol](/img/structure/B1298544.png)